Butyrate Anion HDAC Inhibition Potency vs. Lithium Carbonate Anion (Carbonate): Class-Level Inference
Lithium butyrate provides a butyrate anion that inhibits class I/II HDAC enzymes with an IC₅₀ of 52 ± 11 µM in cell-free fluorimetric HDAC activity assays, whereas the carbonate anion of lithium carbonate exhibits no measurable HDAC inhibitory activity [1]. The butyrate anion also inhibits HDAC1, HDAC2, and HDAC7 with IC₅₀ values of 0.3, 0.4, and 0.3 mM, respectively . This confers a unique epigenetic regulatory dimension to lithium butyrate that lithium carbonate completely lacks.
| Evidence Dimension | HDAC enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Butyrate anion: 52 ± 11 µM (pan-HDAC activity in nuclear extract); HDAC1 IC₅₀ 0.3 mM; HDAC2 IC₅₀ 0.4 mM; HDAC7 IC₅₀ 0.3 mM |
| Comparator Or Baseline | Lithium carbonate anion (carbonate): no HDAC inhibition detected |
| Quantified Difference | Qualitative difference: butyrate is an active HDAC inhibitor; carbonate is inactive |
| Conditions | Cell-free fluorimetric HDAC assay (λex 355 nm, λem 460 nm, 30 min); HDAC isoform-specific recombinant enzyme assays |
Why This Matters
Enables single-compound epigenetic manipulation combined with GSK-3β inhibition, eliminating the need to source and validate a separate HDAC inhibitor alongside a lithium salt.
- [1] Thomas SP, Denu JM. Short-chain fatty acids and acyl-CoAs are HDAC inhibitors. eLife. 2021;10:e72171. Table 1: IC50 of HDAC inhibition. Butyrate IC50 = 52 ± 11 µM. View Source
